[(2S,3S)-1,3-dinitrohexan-2-yl]benzene
Description
[(2S,3S)-1,3-Dinitrohexan-2-yl]benzene is a chiral nitroalkane derivative featuring a benzene ring substituted with a hexane chain bearing two nitro groups at the 1- and 3-positions. The stereochemistry at C2 and C3 (both S-configured) confers distinct spatial and electronic properties, influencing reactivity, stability, and intermolecular interactions. Nitro groups are strong electron-withdrawing substituents, directing electrophilic aromatic substitution reactions to the meta position and enhancing thermal stability. This compound is of interest in organic synthesis, materials science, and catalysis due to its stereochemical complexity and nitro-functionalized backbone.
Properties
CAS No. |
921772-04-5 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene |
InChI |
InChI=1S/C12H16N2O4/c1-2-6-12(14(17)18)11(9-13(15)16)10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/t11-,12+/m1/s1 |
InChI Key |
LOBCYURDFYPJKV-NEPJUHHUSA-N |
Isomeric SMILES |
CCC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene typically involves the nitration of hexane derivatives followed by the introduction of the benzene ring. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to achieve the desired dinitro substitution on the hexane chain. The subsequent coupling with benzene can be achieved through Friedel-Crafts alkylation using aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Scientific Research Applications
[(2S,3S)-1,3-dinitrohexan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The benzene ring provides a hydrophobic moiety that can facilitate interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene, we compare it with three classes of compounds:
Nitroaromatic compounds (e.g., nitrobenzene, dinitrotoluene),
Chiral aliphatic nitro compounds (e.g., (2S)-2-nitrobutane),
Benzene derivatives with directing groups (e.g., N,O-bidentate amides, phthalate esters).
Table 1: Key Properties of [(2S,3S)-1,3-Dinitrohexan-2-yl]benzene vs. Analogues
Structural and Electronic Comparisons
- However, steric hindrance from the hexane chain may reduce aromatic ring reactivity compared to simpler nitroarenes.
- Chiral Nitroalkanes: The compound shares stereochemical complexity with (2S)-2-nitrobutane but differs in having a benzene ring and a longer aliphatic chain. This increases its molecular weight (C₁₂H₁₄N₂O₄ vs. C₄H₉NO₂) and likely enhances crystallinity, as seen in X-ray-characterized analogues .
- Directing Group Analogues : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables regioselective C–H activation , whereas the nitro groups in the target compound favor meta-directed substitutions. This contrast highlights functional group-dependent reactivity in catalysis.
Stability and Reactivity
- The dual nitro groups likely increase thermal stability compared to mono-nitro compounds but introduce explosion risks under extreme conditions. In contrast, phthalate esters (e.g., in ) exhibit higher hydrolytic stability but lack nitro group reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
